molecular formula C9H10BrClN2O B6198357 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 2301997-84-0

3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B6198357
CAS No.: 2301997-84-0
M. Wt: 277.5
InChI Key:
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Description

The compound “3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Safety and Hazards

The safety information for “3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride involves the reaction of 3-bromo-2-methylindole with ethyl oxalyl chloride to form 3-bromo-2-methylindole-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-bromo-2-methylindole-3-carboxylic acid ethyl ester oxime. The oxime is then reduced with sodium borohydride to form 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-bromo-2-methylindole", "ethyl oxalyl chloride", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "3-bromo-2-methylindole is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form 3-bromo-2-methylindole-3-carboxylic acid ethyl ester.", "The ester intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 3-bromo-2-methylindole-3-carboxylic acid ethyl ester oxime.", "The oxime is then reduced with sodium borohydride in the presence of a solvent such as ethanol to form 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one.", "The indolone intermediate is then reacted with hydrochloric acid to form 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride." ] }

CAS No.

2301997-84-0

Molecular Formula

C9H10BrClN2O

Molecular Weight

277.5

Purity

95

Origin of Product

United States

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